molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]acetic acid CAS No. 38177-33-2

[4-(Acetyloxy)phenyl]acetic acid

Cat. No.: B1267631
CAS No.: 38177-33-2
M. Wt: 194.18 g/mol
InChI Key: WCTJRKVPYCQVQM-UHFFFAOYSA-N
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Description

[4-(Acetyloxy)phenyl]acetic acid: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyloxy group at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)phenyl]acetic acid typically involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride . The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane at room temperature (20°C) for about an hour .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Acetyloxy)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Conditions involving like or .

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • Phenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • 4-Acetoxyacetophenone

Comparison:

  • Phenylacetic acid lacks the acetyloxy group, making it less reactive in certain acetylation reactions.
  • 4-Hydroxyphenylacetic acid has a hydroxyl group instead of an acetyloxy group, affecting its reactivity and solubility.
  • 4-Acetoxyacetophenone has a similar acetyloxy group but differs in the position and type of functional groups attached to the phenyl ring.

Uniqueness:

  • The presence of both acetyloxy and phenylacetic acid moieties in [4-(Acetyloxy)phenyl]acetic acid provides unique reactivity and potential applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(4-acetyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTJRKVPYCQVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959104
Record name [4-(Acetyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38177-33-2
Record name NSC49141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(Acetyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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